molecular formula C12H8F4N2 B1388543 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 1214330-11-6

3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1388543
M. Wt: 256.2 g/mol
InChI Key: BJLBVPDLLSJPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is a member of the pyridin-2-amine family of compounds. It is a heterocyclic aromatic compound with the molecular formula C9H7F4N. It is an important building block for the synthesis of various organic compounds, such as pharmaceuticals and other biologically active molecules. It is also a useful reagent for the synthesis of other compounds.

Scientific Research Applications

3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine has been used in a variety of scientific research applications. It has been used in the synthesis of various biologically active molecules, such as antibiotics, antivirals, and anti-cancer agents. It has also been used in the synthesis of various polymers and other materials. Additionally, it has been used in the synthesis of various dyes and pigments.

Mechanism Of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic center of target molecules, resulting in the formation of a new covalent bond. This reaction is known as nucleophilic substitution.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine are not fully understood. However, it has been shown to interact with various enzymes, receptors, and other molecules in the body. It has also been shown to affect the activity of certain enzymes and other molecules, which may lead to changes in biochemical and physiological processes.

Advantages And Limitations For Lab Experiments

The major advantage of 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is its availability and ease of use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized from readily available starting materials. Additionally, it is a versatile reagent and can be used in a variety of reactions. The major limitation of this compound is its toxicity. It is considered to be a hazardous chemical and should be handled with caution in the laboratory.

Future Directions

The future directions for 3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine research include the development of new synthetic methods, the exploration of new applications, and the investigation of its potential toxicity. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, further studies are needed to assess the potential of this compound as a therapeutic agent.

properties

IUPAC Name

3-(2-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2/c13-10-4-2-1-3-8(10)9-5-7(12(14,15)16)6-18-11(9)17/h1-6H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLBVPDLLSJPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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